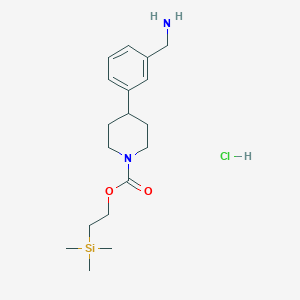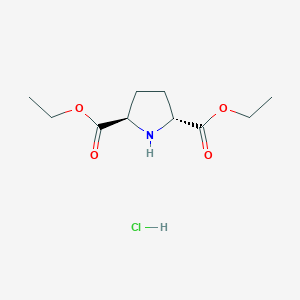
4-(4-Bromophenyl)pyridin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)pyridin-3-amine was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The InChI code for this compound is 1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H .Physical And Chemical Properties Analysis
The physical form of 4-(4-Bromophenyl)pyridin-3-amine is a white to brown solid . It has a molecular weight of 249.11 . The storage temperature is +4°C .Scientific Research Applications
Pharmacology: Antimicrobial Agent Synthesis
4-(4-Bromophenyl)pyridin-3-amine: plays a significant role in the synthesis of novel biologically active pyridine derivatives. These derivatives have been tested for their antimicrobial properties, showing promise against microbial strains like E. coli, B. mycoides, and C. albicans. The compound serves as a precursor in the synthesis of these derivatives, which could lead to the development of new antibiotics to combat microbial resistance .
Material Science: Advanced Material Synthesis
In material science, 4-(4-Bromophenyl)pyridin-3-amine is utilized for the synthesis of complex molecular architectures. Its reactivity on metallic surfaces can lead to the formation of Kagome networks, coordinated dimers, and branched coordination chains, which are essential for developing new materials with specific electronic and structural properties .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is a versatile building block in chemical synthesis, particularly for creating heterocyclic compounds. It’s used to synthesize pyridine and thienopyridine derivatives, which are crucial in developing various pharmaceuticals and agrochemicals due to their biological activities .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 4-(4-Bromophenyl)pyridin-3-amine is involved in the study of enzyme inhibition. Its derivatives can mimic the structure of natural substrates or inhibitors, allowing researchers to explore enzyme interactions and develop inhibitors that could lead to new treatments for diseases .
Analytical Chemistry: Chromatographic Analysis
Analytical chemists use 4-(4-Bromophenyl)pyridin-3-amine in chromatographic methods to separate and identify compounds. Its unique properties make it suitable as a standard or a derivative for more complex analyses, aiding in the identification of substances within a mixture .
Environmental Science: Antimicrobial Resistance Research
The compound’s derivatives have shown strong antimicrobial activity, which is crucial in environmental science for studying antimicrobial resistance in various ecosystems. This research can help in understanding the spread of resistance and developing strategies to mitigate its impact on the environment and public health .
properties
IUPAC Name |
4-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCIIQWPFUSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)

![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)






![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)